2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid

Vue d'ensemble

Description

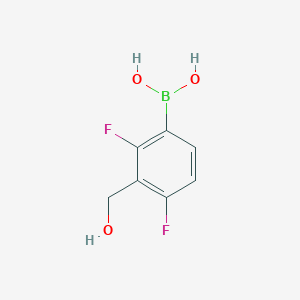

“2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological and chemical applications .

Molecular Structure Analysis

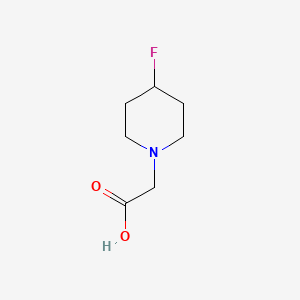

The molecular structure of “2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” consists of a phenyl ring (a six-membered carbon ring) with two fluorine atoms and a hydroxymethyl group attached. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids, including “2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid”, are known to participate in various types of chemical reactions. These include copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” include a molecular weight of 185.92 g/mol and a monoisotopic mass of 186.0299805 g/mol .Applications De Recherche Scientifique

Drug Synthesis

“2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” is used as a reactant in the synthesis of various biologically active molecules. For instance, it’s involved in creating inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase via Suzuki coupling reactions, which is crucial for developing tuberculosis treatments .

Antiviral Research

This compound is also utilized in synthesizing HIV protease inhibitors with antiviral activity against drug-resistant viruses. This application is significant in the ongoing fight against HIV/AIDS, especially in cases where the virus has developed resistance to existing treatments .

Enzyme Inhibition

Another application is in the creation of PDE4B inhibitors . PDE4B is an enzyme that plays a role in inflammatory and immune responses. Inhibitors of this enzyme can be used to treat conditions like asthma, COPD, and psoriasis .

Cancer Research

Phenylboronic acids are involved in synthesizing compounds like Imidazo [4,5-b]pyrazin-2-ones , which are used as mTOR kinase inhibitors . These inhibitors can be effective in cancer treatment as they target a key pathway that regulates cell growth and survival .

Glycoprotein Enrichment

In biochemistry, boronate affinity materials that include phenylboronic acids are used for the extraction, separation, and enrichment of glycoproteins. These processes are essential for glycoproteomic analysis, which has applications in disease diagnosis and biopharmaceutical development .

Research & Development

Lastly, “2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” is primarily used for research and development purposes in laboratories to explore new reactions and synthesize novel compounds with potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Pharmacokinetics

Boronic acids are generally known for their stability and easy handling, which can impact their bioavailability .

Result of Action

The action of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler ones .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid can be influenced by various environmental factors. For instance, it is stable under normal conditions but can decompose under high temperature or in the presence of fire . It should be stored in a dry, cool, and well-ventilated place, away from fire and combustible materials . Personal protective equipment, such as safety glasses, protective gloves, and masks, should be used when handling this compound .

Orientations Futures

Boronic acids, including “2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid”, have a wide range of potential applications due to their ability to interact with various biological targets. They have been used in the synthesis of biologically active molecules, and their potential applications in metabolomic analysis, glycoproteomic analysis, and aptamer selection have been demonstrated .

Propriétés

IUPAC Name |

[2,4-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTLVFMQQQBEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)CO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)

![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)